2-Methoxy-4-(trifluoromethyl)-1-vinylbenzene
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Overview
Description
2-Methoxy-4-(trifluoromethyl)-1-vinylbenzene is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(trifluoromethyl)-1-vinylbenzene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product, with considerations for environmental and economic factors.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The vinyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)styrene: Contains a vinyl group but lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a vinyl group, leading to different chemical behavior and uses.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-ethenyl-2-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-3-7-4-5-8(10(11,12)13)6-9(7)14-2/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDBLZRBIDBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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